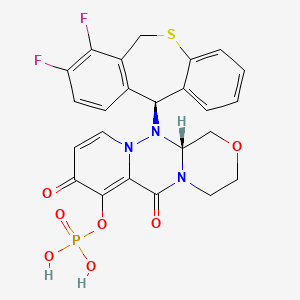
Minocycline-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minocycline-d6 is a deuterated form of minocycline, a second-generation tetracycline antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where minocycline is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and deuterium incorporation.
化学反応の分析
Types of Reactions
Minocycline-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at different positions on the tetracycline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield various reduced forms of minocycline.
科学的研究の応用
Minocycline-d6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of minocycline in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used in studies related to its antibacterial, anti-inflammatory, and neuroprotective properties.
Medical Research: Investigated for its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
Industrial Applications: Used in the development of new formulations and drug delivery systems.
作用機序
Minocycline-d6 exerts its effects through several mechanisms:
Antibacterial Action: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and inhibits the activity of microglia and macrophages.
Neuroprotective Effects: Protects neurons by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory pathways.
類似化合物との比較
Minocycline-d6 is compared with other tetracycline antibiotics such as doxycycline and tetracycline:
Doxycycline: Similar antibacterial spectrum but has different pharmacokinetic properties and is less lipophilic than minocycline.
Tetracycline: First-generation tetracycline with a broader spectrum but lower efficacy and stability compared to minocycline.
Tigecycline: A third-generation tetracycline with enhanced activity against resistant bacterial strains.
This compound is unique due to its deuterium incorporation, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C23H27N3O7 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3 |
InChIキー |
FFTVPQUHLQBXQZ-ZLHZFRHYSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H] |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


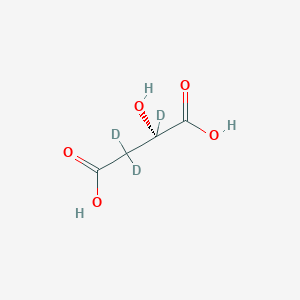
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
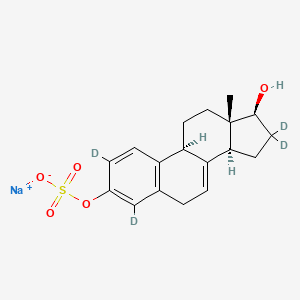
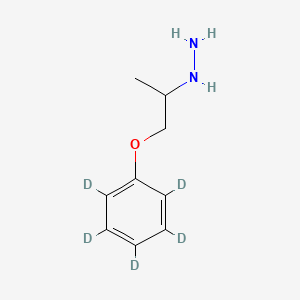
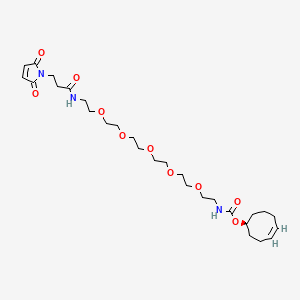
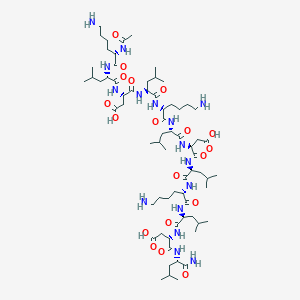
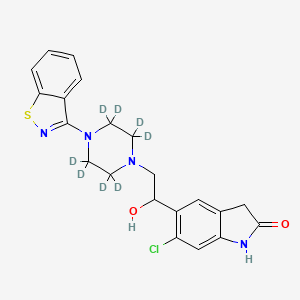

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



